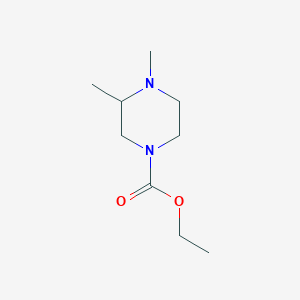

Ethyl 3,4-dimethylpiperazine-1-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,4-dimethylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-4-13-9(12)11-6-5-10(3)8(2)7-11/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXLVOZIBVBLLPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(C(C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555735 | |

| Record name | Ethyl 3,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114649-94-4 | |

| Record name | Ethyl 3,4-dimethylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3,4 Dimethylpiperazine 1 Carboxylate and Analogues

Direct Carbamoylation of Substituted Piperazines

The most straightforward approach to synthesizing Ethyl 3,4-dimethylpiperazine-1-carboxylate is through the direct carbamoylation of the 3,4-dimethylpiperazine starting material. This method involves the formation of a carbamate (B1207046) linkage on one of the nitrogen atoms of the piperazine (B1678402) ring.

Reaction of 3,4-Dimethylpiperazine with Ethyl Chloroformate

The synthesis of the target compound can be achieved by the N-acylation of 3,4-dimethylpiperazine with ethyl chloroformate. In this reaction, one of the secondary amine groups of the piperazine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This results in the displacement of the chloride leaving group and the formation of the ethyl carbamate derivative. Due to the substitution on the piperazine ring, a mixture of regioisomers could potentially be formed, depending on which nitrogen atom undergoes acylation. The reaction is analogous to the synthesis of other piperazine-based conjugates where a chloroformate is reacted with a substituted piperazine. scielo.org.za The general transformation is a standard method for the preparation of N-alkoxycarbonyl derivatives of secondary amines.

Optimization of Reaction Conditions and Reagents (e.g., bases, solvents)

The efficiency and yield of the carbamoylation reaction are highly dependent on the chosen reaction conditions. A crucial component is the use of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction.

Bases: Common choices include tertiary amines, such as triethylamine (B128534) or diisopropylethylamine, which act as acid scavengers without competing in the nucleophilic attack. Inorganic bases like potassium carbonate or sodium bicarbonate can also be used, often in biphasic systems.

Solvents: The choice of solvent is typically an aprotic solvent to prevent reaction with the highly reactive ethyl chloroformate. Dichloromethane (DCM) or chloroform are frequently used as they are good at dissolving a wide range of organic reactants. scielo.org.za Other suitable solvents include tetrahydrofuran (THF), diethyl ether, and acetonitrile. The reaction is often conducted at reduced temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side-product formation.

Table 1: Optimization of Reaction Conditions for Carbamoylation

| Parameter | Options | Rationale/Considerations |

|---|---|---|

| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃) | Neutralizes HCl byproduct. Tertiary amines are soluble in organic solvents. Inorganic bases can be used in biphasic systems and are easily removed. |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN) | Must be aprotic. Choice depends on the solubility of the piperazine starting material and base. |

| Temperature | 0 °C to Room Temperature | Lower temperatures are often used initially to control the reaction rate and minimize side reactions. |

| Stoichiometry | Slight excess of ethyl chloroformate | Can be used to drive the reaction to completion, but a large excess may lead to di-acylation. |

Cyclization-Based Synthetic Routes

An alternative to modifying a pre-formed piperazine ring is to construct the ring itself from acyclic precursors. These methods offer versatility in introducing various substituents onto the piperazine core.

Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts

The synthesis of piperazines through the cyclization of 1,2-diamine derivatives with sulfonium salts is not a widely documented or common strategy in the surveyed scientific literature. While cyclization of diamines is a fundamental approach to piperazine synthesis, the use of sulfonium salts as the electrophilic partner for ring closure is not a standard method. researchgate.net More conventional methods often involve the reaction of a diamine with a dihalide or a related dielectrophile.

Multi-component Reactions (e.g., Ugi Reaction) for Piperazine Core Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. The Ugi reaction is a prominent MCR used for the synthesis of various heterocyclic structures, including piperazine derivatives. rsc.org

A sequential Ugi reaction followed by a cyclization step provides a powerful strategy for creating diverse piperazine-based scaffolds. nih.gov The standard Ugi four-component reaction (U-4CR) involves an aldehyde, a primary amine, a carboxylic acid, and an isocyanide. By choosing bifunctional starting materials, a subsequent intramolecular reaction can be triggered to form the piperazine ring.

Furthermore, a variation known as the split-Ugi reaction is particularly well-suited for synthesizing 1,4-disubstituted piperazines. nih.gov This modified four-component protocol uses a bis-secondary diamine, such as piperazine itself, along with a carbonyl component, an acid, and an isocyanide. This approach allows for the regioselective desymmetrization of the piperazine core in a single step, yielding acylated and alkylated nitrogen atoms. nih.gov

Table 2: Components for Ugi-based Piperazine Synthesis

| Component | Role in Reaction | Example |

|---|---|---|

| Amine | Forms an imine with the aldehyde; provides one N atom for the ring | Piperazine (for split-Ugi) nih.gov |

| Carbonyl | Forms an imine with the amine | Formaldehyde nih.gov |

| Carboxylic Acid | Participates in the formation of the α-acylamino amide intermediate | 1H-indole-2-carboxylic acid nih.gov |

| Isocyanide | Undergoes α-addition to the iminium ion | 1-isocyano-4-methoxybenzene nih.gov |

Derivatization of Piperazinone Intermediates

Piperazinone and diketopiperazine structures can serve as valuable intermediates in the synthesis of substituted piperazines. uobasrah.edu.iqmdpi.com These intermediates can be formed through various methods, including cyclization of amino acid derivatives or via Ugi-based strategies that lead to piperazinone cores. ebrary.net

Once the piperazinone intermediate is formed, it can be converted to the corresponding piperazine derivative through the reduction of one or both of the amide carbonyl groups. This transformation is typically accomplished using powerful reducing agents. The choice of reagent can sometimes allow for the selective reduction of one carbonyl group over another if they are in different chemical environments. This reduction step converts the amide functionality into an amine, completing the synthesis of the saturated piperazine ring. An analogous conversion involves the reduction of piperidinones to piperidines. mdpi.com

Table 3: Common Reducing Agents for Piperazinone Reduction

| Reducing Agent | Abbreviation | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | Anhydrous ethereal solvents (e.g., THF, Diethyl ether), often with heating. |

| Borane | BH₃ | Often used as a complex with THF (BH₃·THF) in an anhydrous solvent. |

| Diisobutylaluminium Hydride | DIBAL-H | Can sometimes offer higher selectivity; typically used at low temperatures. |

Stereoselective Synthesis of Chiral Isomers

The presence of two stereocenters in 3,4-dimethylpiperazine derivatives necessitates precise control over the stereochemical outcome of the synthesis. Both enantioselective and diastereoselective strategies are employed to obtain the desired stereoisomers.

Modern synthetic approaches provide access to specific stereoisomers of 3,4-disubstituted piperazines through various catalytic and substrate-controlled methods. These strategies are designed to selectively form one or more desired stereoisomers over others.

Enantioselective Synthesis:

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. Catalytic asymmetric synthesis is a prominent strategy, utilizing chiral catalysts to induce enantioselectivity. For piperazine derivatives, several methods have been developed:

Asymmetric Lithiation: The use of s-BuLi with a chiral ligand like (-)-sparteine allows for the asymmetric lithiation of N-Boc protected piperazines. Subsequent trapping with an electrophile can yield enantiopure α-substituted piperazines. This method's success is influenced by the choice of electrophile and the substituent on the distal nitrogen atom.

Catalytic Asymmetric Allylic Alkylation: Palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones serves as a pathway to enantioenriched tertiary piperazin-2-ones. These intermediates can then be reduced to the corresponding chiral tertiary piperazines.

Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A one-pot reaction combining titanium-catalyzed hydroamination of specific aminoalkyne substrates followed by ruthenium-catalyzed asymmetric transfer hydrogenation can produce chiral 3-substituted piperazines with high enantiomeric excess. Mechanistic insights suggest that hydrogen-bonding interactions are crucial for achieving high enantioselectivity.

| Substrate | Catalyst/Reagent | Method | Product | Enantiomeric Excess (ee) |

| N-Boc-N'-benzylpiperazine | s-BuLi/(-)-sparteine | Asymmetric Lithiation | α-substituted piperazine | High |

| Differentially N-protected piperazin-2-ones | [Pd2(pmdba)3] / electron-deficient PHOX ligands | Palladium-catalyzed Asymmetric Allylic Alkylation | α-tertiary piperazin-2-ones | Good to excellent |

| Ether-containing aminoalkyne | Ti catalyst followed by RuCl(S,S)-Ts-DPEN | Tandem Hydroamination and Asymmetric Transfer Hydrogenation | 3-substituted piperazines | >95% |

| Pyrrole-tethered allylic carbonates | Ir/phosphoramidite catalytic system | Intramolecular Asymmetric Allylic Amination | Pyrrole-fused piperazine derivatives | Up to 98% |

Diastereoselective Synthesis:

Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters. For 3,4-disubstituted piperazines, this is critical for obtaining the desired cis or trans isomers.

Catalytic Reductive Cyclization of Dioximes: A method involving the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, followed by a stereoselective catalytic reductive cyclization of the oxime groups, can lead to the formation of 2,6-cis-isomers of piperazines. The stereoselectivity is attributed to the addition of dihydrogen from the less hindered side of an intermediate.

Palladium-Catalyzed Hydroamination: An intramolecular hydroamination of substrates prepared from cyclic sulfamidates derived from amino acids can produce 2,6-disubstituted piperazines with a high degree of diastereoselectivity, favoring the trans isomer.

Dimerization of 3-Aminooxetanes: A cooperative indium/diphenyl phosphate catalysis can achieve a [3 + 3] annulation of 3-aminooxetanes to furnish 1,4-diaryl piperazines with excellent diastereoselectivity.

| Reactant(s) | Catalyst/Reagent | Method | Product Stereochemistry |

| Primary amines and nitrosoalkenes | Pd/C or Ra-Ni | Catalytic Reductive Cyclization of Dioximes | Predominantly cis |

| Substrates from cyclic sulfamidates | Palladium catalyst | Intramolecular Hydroamination | Trans |

| 3-Aminooxetanes | Indium/diphenyl phosphate | Catalytic Dimerization | Excellent diastereoselectivity |

When a synthesis results in a racemic mixture, resolution techniques are employed to separate the enantiomers.

Diastereomeric Salt Crystallization: This classical method involves reacting the racemic piperazine derivative, which is basic, with a chiral acid to form a pair of diastereomeric salts. libretexts.org These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org The desired enantiomer is then recovered by treating the separated salt with a base. The efficiency of this process is dependent on finding a suitable chiral resolving agent and solvent system. A rational screening approach can be used to optimize these parameters by evaluating the equilibrium solubility of the diastereomeric salts.

Preparative Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers on an analytical and preparative scale. researchgate.netnih.govmdpi.comphenomenex.com The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and their subsequent separation. phenomenex.com A variety of CSPs are available, and method development involves screening different columns and mobile phases to achieve optimal separation. phenomenex.com

Enzymatic Kinetic Resolution: This technique utilizes enzymes that selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. nih.govresearchgate.netmdpi.com For instance, lipases can be used for the enantioselective acylation of a racemic piperidine derivative, allowing for the separation of the acylated product from the unreacted enantiomer. nih.gov The success of this method depends on the selectivity of the enzyme for the substrate.

Industrial Scale-Up Considerations and Process Chemistry

Transitioning the synthesis of this compound and its analogues from the laboratory to an industrial scale requires careful consideration of process chemistry to ensure efficiency, safety, and cost-effectiveness.

The cyclization step to form the piperazine ring is a critical part of the synthesis. On a large scale, reaction conditions must be optimized to maximize yield and minimize byproducts.

Reductive Amination: The synthesis of piperazine from raw materials like ethylene (B1197577) glycol can be achieved through amination reactions in a fixed-bed reactor. researchgate.net Optimization of parameters such as temperature, pressure, liquid hourly space velocity, and molar ratios of reactants is crucial. For example, using a Ni-Cu bimetal catalyst on a mordenite zeolite support at 230°C and 10 MPa has been shown to be effective. researchgate.net

Batch Reactor Optimization: In traditional batch reactors, parameters such as reaction time and temperature are critical. For some piperazine syntheses, prolonged reaction times (e.g., 27-36 hours) at elevated temperatures (e.g., 130-135°C) are required, which can lead to the formation of side products and incomplete conversion upon scale-up. researchgate.net

| Reaction Type | Catalyst/Support | Temperature | Pressure | Key Optimized Parameters | Outcome |

| Amination | Ni-Cu / Mordenite Zeolite | 230°C | 10 MPa | Liquid hourly space velocity, molar ratio of reactants | Glycol conversion of 42%, Piperazine selectivity of 75% researchgate.net |

| Cyclization (Batch) | Not specified | 130-135°C | Ambient | Reaction time (27-36 hours) | Incomplete conversion on scale-up researchgate.net |

Continuous flow chemistry offers several advantages for the large-scale synthesis of piperazine derivatives, including improved heat and mass transfer, enhanced safety, and the potential for automation. pharmasalmanac.comdrreddys.com

Enhanced Productivity and Purity: Continuous flow reactors can significantly reduce reaction times and improve product purity. For instance, the synthesis of a vortioxetine intermediate, which involves piperazine ring formation, was optimized in a continuous flow system at 190°C with a residence time of 30 minutes, leading to high yield and purity, a significant improvement over the batch process. researchgate.net

Process Parameter Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, enabling rapid process optimization. pharmasalmanac.com This level of control is often difficult to achieve in large batch reactors.

| Application | Reactor Type | Temperature | Residence Time | Key Advantages |

| Vortioxetine Intermediate Synthesis | Coiled Loop Reactor | 190°C | 30 minutes | High yield and purity, reduced reaction time researchgate.net |

| General Piperazine Derivative Synthesis | Microreactor | Variable | Variable | Improved mixing, heat transfer, and safety pharmasalmanac.com |

The purification of the final product and intermediates is a critical step in industrial-scale synthesis to meet the high purity standards required for pharmaceuticals.

Crystallization: Recrystallization is a common and effective method for purifying solid compounds. google.com The choice of solvent or solvent system is crucial for obtaining high purity and yield. For piperazine-containing compounds like mirtazapine, solvents such as toluene, methylene (B1212753) chloride, and ethanol-water mixtures have been successfully used for recrystallization on a large scale. google.com The process involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling the solution to induce crystallization of the purified compound. google.com

Ion Exchange Chromatography: This technique is particularly useful for removing ionic impurities from piperazine solutions. osti.gov Anionic exchange has been found to be effective in removing catalytic iron and other UV-active species from degraded piperazine solutions, making it a viable option for large-scale purification. osti.gov

Carbon Treating: Activated carbon can be used to adsorb impurities from piperazine solutions. This method has been shown to be highly effective at removing UV-active species from degraded piperazine. osti.gov

| Purification Technique | Target Impurities | Key Parameters/Materials | Efficacy |

| Crystallization | General impurities, byproducts | Solvent system (e.g., ethanol-water), temperature | Can achieve high purity and yield (e.g., 90% for mirtazapine) google.com |

| Anionic Exchange Chromatography | Catalytic metals (e.g., Fe), UV-active species | Anionic exchange resins | Effective for removing ionic impurities osti.gov |

| Carbon Treating | UV-active species | Activated carbon | Outperforms ion exchange for removal of UV-active species osti.gov |

Advanced Chemical Reactivity and Transformation Studies of Ethyl 3,4 Dimethylpiperazine 1 Carboxylate

Reactions at the Carboxylate Ester Moiety

The carbamate (B1207046) group in Ethyl 3,4-dimethylpiperazine-1-carboxylate is a primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.comopenstax.org These transformations involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the ethoxy group.

Transesterification and Hydrolysis Mechanisms

Transesterification

The ethyl ester of the carbamate can be converted into a different ester through transesterification. This equilibrium reaction involves treating the compound with an alcohol in the presence of an acid or base catalyst. wikipedia.org

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A molecule of a new alcohol (R'-OH) then attacks this carbon, forming a tetrahedral intermediate. After a series of proton transfer steps, ethanol (B145695) is eliminated, and the new ester is formed after deprotonation. wikipedia.orgmasterorganicchemistry.com Using the new alcohol as the solvent can drive the equilibrium towards the desired product. masterorganicchemistry.com

Base-Catalyzed Mechanism: In the presence of a basic catalyst, such as an alkoxide, the incoming alcohol is deprotonated to form a more potent nucleophile. This alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent elimination of the ethoxide ion yields the new ester. wikipedia.orgmasterorganicchemistry.com

| Reaction | Catalyst | Typical Reagents | Key Intermediate |

| Transesterification | Acid (e.g., H₂SO₄) | Another alcohol (e.g., Methanol, Propanol) | Protonated tetrahedral intermediate |

| Transesterification | Base (e.g., NaOR') | Another alcohol (e.g., Methanol, Propanol) | Tetrahedral alkoxide intermediate |

| Hydrolysis | Acid (e.g., HCl) | Water | Protonated tetrahedral intermediate |

| Hydrolysis | Base (e.g., NaOH) | Water | Tetrahedral alkoxide intermediate |

Hydrolysis

Hydrolysis of the carbamate group cleaves the ester bond to yield 3,4-dimethylpiperazine-1-carboxylic acid (which may decarboxylate under harsh conditions) and ethanol. This reaction can also be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Similar to transesterification, the reaction is initiated by the protonation of the carbonyl oxygen. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. The resulting tetrahedral intermediate eliminates ethanol to form the carboxylic acid.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon. nih.gov The resulting tetrahedral intermediate then collapses, eliminating the ethoxide ion (⁻OEt) to form the carboxylate anion. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product. The base-catalyzed hydrolysis of carbamates can proceed through two competing mechanisms: the bimolecular acyl-carbon cleavage (BAC2) mechanism described above, or an elimination-addition (E1cB) mechanism involving deprotonation of the carbamate nitrogen followed by the formation of an isocyanate intermediate. nih.govresearchgate.net However, for N-alkyl carbamates like this one, the BAC2 pathway is generally expected.

Amidation and Other Nucleophilic Substitution Reactions

The ethoxy group of the carbamate can be displaced by other nucleophiles, most notably amines, to form new derivatives.

Amidation

The reaction of this compound with a primary or secondary amine results in the formation of a urea (B33335) derivative (an amide of a carbamic acid). This transformation typically requires heating or the use of a catalyst, as esters are less reactive than other carboxylic acid derivatives like acyl chlorides. google.com The direct reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of ethanol.

To facilitate this reaction under milder conditions, coupling agents are often employed to activate the carboxylic acid derivative. lookchemmall.comresearchgate.net While typically used for coupling carboxylic acids and amines, modified procedures can be adapted for ester-to-amide conversions.

Other Nucleophilic Substitutions

The principle of nucleophilic acyl substitution can be extended to other strong nucleophiles. khanacademy.orglibretexts.org For instance, organometallic reagents like Grignard reagents (R-MgBr) or organolithium compounds (R-Li) can potentially react with the ester. However, these strong nucleophiles can also add twice, first displacing the ethoxy group to form a ketone intermediate, which is then immediately attacked by a second equivalent of the organometallic reagent to yield a tertiary alcohol after workup. The presence of the secondary amine in the piperazine (B1678402) ring can complicate these reactions by acting as a base.

Reactions Involving the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. The N1 nitrogen is part of the carbamate group and is significantly less nucleophilic due to the electron-withdrawing effect of the adjacent carbonyl group. The N4 nitrogen, however, is a secondary amine and serves as a key site for various chemical modifications.

N-Alkylation and N-Acylation Reactions

The secondary amine at the N4 position is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: This reaction introduces an alkyl group onto the N4 nitrogen. It is typically achieved by reacting the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the hydrogen halide formed during the reaction. ontosight.ai The base prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.

N-Acylation: An acyl group can be introduced at the N4 position by reacting the compound with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction results in the formation of an amide bond at the N4 position.

| Reaction | Reagent Type | Example Reagent | Product Type |

| N-Alkylation | Alkyl Halide | Benzyl Bromide (C₆H₅CH₂Br) | N4-Benzyl substituted derivative |

| N-Acylation | Acyl Chloride | Acetyl Chloride (CH₃COCl) | N4-Acetyl substituted derivative |

| N-Acylation | Acid Anhydride | Acetic Anhydride ((CH₃CO)₂O) | N4-Acetyl substituted derivative |

Oxidation Reactions (e.g., with Potassium Permanganate (B83412), Hydrogen Peroxide)

The nitrogen and carbon atoms of the piperazine ring are susceptible to oxidation.

Oxidation with Hydrogen Peroxide (H₂O₂): Hydrogen peroxide and other peracids are common reagents for the N-oxidation of tertiary amines. ambeed.comgoogle.com While the N4-nitrogen is a secondary amine, it can be oxidized. More commonly, if the N4 nitrogen is first alkylated to a tertiary amine, it can be readily oxidized to the corresponding N-oxide. scirp.org The reaction mechanism involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxide.

Oxidation with Potassium Permanganate (KMnO₄): Potassium permanganate is a strong oxidizing agent that can react with piperazine derivatives. researchgate.net Depending on the reaction conditions (pH, temperature, solvent), oxidation can lead to several products. researchgate.net Possible reactions include oxidation of the C-H bonds alpha to the nitrogen atoms, which can lead to ring opening or the formation of lactams. rsc.org In acidic solutions, permanganate can cause more extensive degradation of the molecule. google.com The methyl groups on the piperazine ring could also potentially be oxidized to carboxylic acids under vigorous conditions, though the heterocyclic ring itself is often more reactive.

Reduction Reactions (e.g., with Lithium Aluminum Hydride)

The carbamate functional group can be reduced using powerful reducing agents.

Reduction with Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride (LAH) is a strong reducing agent capable of reducing esters and amides. ic.ac.uklibretexts.org The reduction of carbamates like this compound with LAH does not typically yield an alcohol and an amine (as in ester reduction) or simply cleave the carbamate. Instead, the carbamate is reduced to an N-methyl group. stackexchange.comguidechem.comthieme-connect.de The reaction proceeds through the addition of a hydride to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then eliminates the ethoxide group to form a transient iminium ion, which is further reduced by LAH to yield the N-methylated piperazine derivative, 1,3,4-trimethylpiperazine. thieme-connect.de

This transformation is a valuable synthetic route for converting a secondary amine (piperazine) into a tertiary N-methyl amine via a two-step process of carbamate formation followed by LAH reduction.

Reactivity of Piperazine Ring Carbons

The carbon atoms of the piperazine ring in this compound are generally less reactive than the nitrogen atoms. However, under specific conditions, they can participate in substitution reactions. The electron-withdrawing nature of the N-ethoxycarbonyl group can influence the reactivity of the adjacent C-H bonds.

Direct electrophilic substitution on the carbon atoms of a saturated heterocyclic ring like piperazine is uncommon due to the lack of electron density. However, functionalization of the carbon atoms alpha to the nitrogen atoms can be achieved through deprotonation to form an anion, which then acts as a nucleophile. This approach has been demonstrated for N-Boc (tert-butyloxycarbonyl) protected piperazines, which are electronically similar to N-ethoxycarbonyl piperazines. mdpi.comresearchgate.net

Asymmetric lithiation of N-Boc-piperazines using strong bases like s-butyllithium in the presence of a chiral ligand, followed by trapping with an electrophile, allows for the introduction of substituents at the C-2 position. researchgate.netwhiterose.ac.uk The regioselectivity of this reaction is directed by the N-substituent. For this compound, the ethoxycarbonyl group would likely direct lithiation to the adjacent C-2 or C-6 positions. The presence of methyl groups at the 3 and 4 positions would sterically hinder certain positions and could influence the regiochemical outcome of the deprotonation.

Recent advancements in photoredox catalysis have also enabled the C–H functionalization of piperazines. mdpi.com These methods often involve the generation of a radical at the carbon alpha to a nitrogen atom, which can then react with various coupling partners. While specific examples with this compound are not available, it is plausible that this compound could undergo similar transformations.

Below is a representative table of C-H functionalization reactions on N-Boc-piperazine, which serves as an analogue for this compound.

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

| Asymmetric Lithiation | 1. s-BuLi, (-)-sparteine, Et2O, -78 °C; 2. Electrophile (e.g., MeI) | α-Methyl-N-Boc-piperazine | Varies | researchgate.net |

| Photoredox Arylation | Ir(ppy)3, 1,4-dicyanobenzene, light | α-Aryl-N-Boc-piperazine | Good | mdpi.com |

| Photoredox Vinylation | Ir(ppy)3, vinyl sulfone, light | α-Vinyl-N-Boc-piperazine | Good | mdpi.com |

This table presents data for N-Boc-piperazine as a representative analogue.

Nucleophilic substitution directly on the carbon atoms of the piperazine ring is generally not feasible unless a suitable leaving group is present. Such functionalized piperazine derivatives would need to be synthesized through multi-step sequences.

The piperazine ring is generally stable and does not readily undergo ring-opening reactions under normal conditions. However, under forcing conditions or with specific reagents, ring cleavage can occur. For instance, the hydrogenolysis of N-benzyl protected piperazines is a common deprotection strategy, which involves the cleavage of a C-N bond. While the N-ethoxycarbonyl group is generally stable to catalytic hydrogenation, harsh reductive conditions could potentially lead to ring fragmentation.

Rearrangement reactions of the piperazine skeleton itself are not commonly reported. More often, rearrangements are utilized in the synthesis of the piperazine ring from acyclic precursors. researchgate.net

Catalytic Applications in Organic Synthesis

The nitrogen atoms in piperazine derivatives can act as basic or nucleophilic catalysts in various organic transformations. The basicity of the free tertiary amine in this compound makes it a potential candidate for use as a basic catalyst.

Piperazine and its derivatives are known to catalyze nucleophilic addition reactions, such as the Michael addition and aldol (B89426) reactions, by acting as a base to deprotonate a pronucleophile. The resulting anion then adds to an electrophilic substrate. The catalytic activity of zinc(II) compounds has been exploited in the nucleophilic addition of amines to nitriles to form amidines, where piperazine derivatives can act as the amine nucleophile. rsc.org

While specific studies detailing the use of this compound as a catalyst are not available, its structural features suggest it could function in a similar capacity. The steric hindrance provided by the 3,4-dimethyl groups might influence its catalytic efficiency and selectivity.

The following table provides a conceptualized example of how a piperazine derivative might catalyze a Michael addition.

| Reaction | Catalyst | Substrates | Product | Plausible Role of Catalyst |

| Michael Addition | This compound | Nitromethane, Methyl vinyl ketone | 5-Nitro-2-pentanone | Acts as a base to deprotonate nitromethane, generating the nitronate anion which then attacks the Michael acceptor. |

This table is a conceptual representation and not based on specific experimental data for the named compound.

Piperazine derivatives are frequently used as nucleophiles in coupling reactions to form C-N bonds. The Ullmann coupling, a copper-catalyzed reaction between an aryl halide and an amine, is a classic example. organic-chemistry.orgnih.gov More modern variations of this reaction, such as the Buchwald-Hartwig amination, utilize palladium catalysts and offer milder reaction conditions and broader substrate scope. mdpi.comnih.gov

In the context of this compound, the secondary amine (N-H) is available for coupling with an aryl halide. The N-ethoxycarbonyl group deactivates the adjacent nitrogen, making the secondary amine the more reactive site for nucleophilic attack. Piperazine derivatives have also been shown to act as ligands in metal-catalyzed reactions, which could be another potential role for this compound. rsc.org

A representative Ullmann-type coupling reaction involving a piperazine derivative is shown in the table below.

| Aryl Halide | Piperazine Derivative | Catalyst/Ligand/Base | Product | Yield (%) | Reference |

| 4-Iodotoluene | N-Boc-piperazine | CuI / L-proline / K2CO3 | 1-Boc-4-(p-tolyl)piperazine | Varies | nih.gov |

| 2-Chloropyrimidine | N-Boc-piperazine | Pd2(dba)3 / Xantphos / Cs2CO3 | 1-Boc-4-(pyrimidin-2-yl)piperazine | High | mdpi.com |

This table provides representative examples of coupling reactions with analogous piperazine derivatives.

Structural Elucidation and Conformational Analysis of Ethyl 3,4 Dimethylpiperazine 1 Carboxylate

High-Resolution Spectroscopic Characterization

The structural analysis of Ethyl 3,4-dimethylpiperazine-1-carboxylate would rely on a combination of spectroscopic techniques to confirm its molecular structure, connectivity, and stereochemistry. The presence of cis and trans isomers, due to the substitution pattern of the methyl groups at the C3 and C4 positions, would lead to complex spectra requiring advanced analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary tool for elucidating the structure of this compound. The spectra would be complicated by the potential for multiple conformations of the piperazine (B1678402) ring (chair, boat, twist-boat) and restricted rotation around the carbamate (B1207046) C-N bond, which could lead to the observation of multiple sets of signals (rotamers) at room temperature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Determination

The ¹³C NMR spectrum would display unique signals for each carbon atom in a distinct chemical environment. Key signals would include the carbonyl carbon of the carbamate group (expected around 155 ppm), the carbons of the ethyl group, the two methyl group carbons, and the four carbons of the piperazine ring. The exact chemical shifts of the piperazine ring carbons would provide insight into the ring's conformation and the influence of the substituents.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the complex ¹H and ¹³C NMR signals, several 2D NMR experiments would be essential:

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons within the piperazine ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the piperazine ring signals.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons separated by two or three bonds. This would be crucial for confirming the connectivity between the ethyl group, the carbamate, and the piperazine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close in space. This technique would be vital for determining the stereochemistry, such as the cis or trans relationship of the two methyl groups, by observing spatial correlations between their protons and other protons on the ring.

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis

A ¹⁵N NMR spectrum would show two signals corresponding to the two nitrogen atoms in the molecule. The nitrogen atom of the carbamate (N1) would appear at a different chemical shift than the secondary amine nitrogen (N4), reflecting their different electronic environments. Based on typical values, the carbamate nitrogen might be expected in the range of 60-130 ppm, while the secondary amine nitrogen would likely be found between 0-90 ppm.

Infrared (IR) Spectroscopy and Vibrational Analysis

The IR spectrum would provide confirmation of the key functional groups present in the molecule. The most prominent and characteristic absorption band would be the strong C=O (carbonyl) stretch of the ethyl carbamate group, typically appearing in the region of 1700-1680 cm⁻¹. Other significant vibrations would include C-H stretching from the alkane portions of the molecule (below 3000 cm⁻¹), C-N stretching vibrations, and C-O stretching from the carbamate ester group. The absence of an N-H stretch for the N1 nitrogen would confirm its substitution.

Without access to the actual spectral data, the creation of detailed data tables and an in-depth analysis as requested is not possible.

Characteristic Vibrational Modes of Carbamate and Piperazine Moieties

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and structural features of a molecule. The vibrational spectrum of this compound is characterized by the distinct modes of its constituent carbamate and dimethylpiperazine groups.

The piperazine ring and its substituents give rise to a series of characteristic vibrations. The C-H stretching vibrations of the methyl groups and the methylene (B1212753) groups of the piperazine ring are typically observed in the 2800–3000 cm⁻¹ region. researchgate.net The N-H stretching vibrations, characteristic of secondary amines like piperazine, are found in the 3200-3500 cm⁻¹ range; however, in this N-substituted molecule, this band is absent. researchgate.net C-N stretching vibrations within the piperazine ring are expected in the 1199-1323 cm⁻¹ region. researchgate.net

The ethyl carbamate moiety introduces several prominent vibrational bands. The most characteristic is the strong carbonyl (C=O) stretching vibration, which for carbamates typically appears in the region of 1730–1680 cm⁻¹. The exact position is sensitive to the molecular environment. Additionally, C-O stretching vibrations from the ester group are expected to produce strong bands in the 1300–1000 cm⁻¹ range. The presence of the ethyl group will also contribute characteristic C-H stretching and bending modes. nih.gov

A summary of the expected characteristic vibrational modes is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | -CH₃, -CH₂- (ring & ethyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretch | Carbamate (Ester) | 1680 - 1730 | Strong |

| C-N Stretch | Piperazine Ring, Carbamate | 1190 - 1350 | Medium to Strong |

| C-O Stretch | Carbamate (Ester) | 1000 - 1300 | Strong |

| CH₂/CH₃ Bend | -CH₃, -CH₂- (ring & ethyl) | 1375 - 1470 | Medium |

This table is generated based on typical vibrational frequencies for the specified functional groups.

Normal Coordinate Analysis (NCA)

Normal Coordinate Analysis (NCA) is a computational method used to assign and interpret vibrational spectra. It involves calculating the normal modes of vibration for a molecule based on its geometry and a set of force constants that describe the stiffness of its bonds and angles. niscpr.res.in By applying Wilson's F-G matrix method, NCA can predict the vibrational frequencies and the nature of each vibrational mode. researchgate.net

For a molecule like this compound, an NCA would begin with an optimized molecular geometry, typically obtained from density functional theory (DFT) calculations. A set of symmetry or internal coordinates (bond stretches, angle bends, torsions) is defined to describe all possible molecular motions. The analysis then solves the secular equation to yield the vibrational frequencies and the corresponding normal coordinates, which describe the collective atomic motions for each mode.

While a specific NCA for this compound is not available in the cited literature, studies on the parent piperazine molecule demonstrate the utility of this technique. researchgate.netniscpr.res.in Such an analysis for the title compound would allow for a precise assignment of the complex vibrational bands in its IR and Raman spectra, distinguishing between modes that are localized within a specific functional group (like the C=O stretch) and those that are coupled and involve the motion of multiple parts of the molecule.

Potential Energy Distribution (PED) Analysis

Potential Energy Distribution (PED) analysis is performed in conjunction with Normal Coordinate Analysis to provide a quantitative description of each vibrational mode. niscpr.res.inresearchgate.net While NCA provides the frequencies and atomic displacements, PED analysis breaks down each normal mode into contributions from the defined internal coordinates (e.g., bond stretches, angle bends). nih.gov This allows for a more definitive assignment of spectral bands, clarifying whether a band corresponds primarily to a C-N stretch, a C-C stretch, a CH₂ wag, or a combination thereof. researchgate.net

For instance, in the analysis of piperazine, PED calculations show that the N-H and C-N stretching vibrations have high PED contributions (over 90%) from their respective internal coordinates, indicating they are "pure" modes. niscpr.res.in In contrast, other modes may have contributions from multiple internal coordinates, indicating significant vibrational coupling.

For this compound, a PED analysis would be essential for accurately assigning the dense spectral regions, particularly in the fingerprint region (below 1500 cm⁻¹), where significant mixing of bending and stretching vibrations of the piperazine ring and the ethyl carbamate side chain occurs. The results of a PED analysis are typically presented in a table, showing the percentage contribution of each internal coordinate to a given normal mode.

| Calculated Frequency (cm⁻¹) | Assignment | Potential Energy Distribution (%) |

| ~2980 | ν(C-H) | ν(CH₃) 95% |

| ~1700 | ν(C=O) | ν(C=O) 85%, ν(C-N) 10% |

| ~1450 | δ(CH₂) | δ(CH₂) 80%, δ(CH₃) 15% |

| ~1250 | ν(C-N) | ν(C-N) 70%, ν(C-C) 20% |

This is a hypothetical PED table for illustrative purposes, based on general principles of vibrational analysis.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure by analyzing fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation through various pathways. The fragmentation of this compound is dictated by the presence of the N-substituted piperazine ring and the ethyl carbamate group.

Key fragmentation pathways for similar structures include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to a nitrogen atom is a dominant pathway for amines. libretexts.org This would involve the cleavage of the piperazine ring, leading to the formation of stable iminium ions. The presence of methyl groups at the 3 and 4 positions will influence which bonds are preferentially cleaved.

Cleavage of the Carbamate Group: The ethyl carbamate moiety can fragment in several ways. A common fragmentation for ethyl esters is the loss of an ethoxy radical (•OCH₂CH₃, 45 Da) or the elimination of ethylene (B1197577) (C₂H₄, 28 Da) via a McLafferty rearrangement if a gamma-hydrogen is available. libretexts.orgresearchgate.net Cleavage of the N-C bond can lead to the loss of the entire carbethoxy group or related fragments.

Ring Fragmentation: The piperazine ring itself can undergo cleavage to produce characteristic fragments. For piperazine derivatives, fragmentation often involves the loss of ethyleneimine units or cleavage across the ring to produce ions corresponding to portions of the ring structure. researchgate.net

A plausible fragmentation pattern would likely show a primary fragment resulting from the cleavage of the piperazine ring initiated by the nitrogen atom at position 4, leading to a stable, substituted iminium ion.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 200 | [C₁₀H₂₀N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 185 | [C₉H₁₇N₂O₂]⁺ | Loss of •CH₃ |

| 171 | [C₈H₁₅N₂O₂]⁺ | Loss of •C₂H₅ |

| 128 | [C₇H₁₄N₂]⁺ | Loss of •COOC₂H₅ followed by H rearrangement |

| 100 | [C₅H₁₀N₂O]⁺˙ | McLafferty-type rearrangement with loss of C₂H₄ |

| 84 | [C₅H₁₀N]⁺ | Ring cleavage fragment |

| 70 | [C₄H₈N]⁺ | Ring cleavage fragment |

This table presents plausible fragments for this compound based on general fragmentation rules for amines and esters.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass-to-charge ratio of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of a molecule's elemental composition.

For this compound, the molecular formula is C₁₀H₂₀N₂O₂. The theoretical exact mass of the molecular ion [M]⁺˙ can be calculated using the masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915).

Calculated Exact Mass: 200.15248

By comparing the experimentally measured mass from an HRMS instrument to the calculated theoretical mass, the elemental formula can be confirmed. For example, if the HRMS measurement for the molecular ion is 200.1522, this value is within a very small tolerance (a few parts per million, ppm) of the calculated mass for C₁₀H₂₀N₂O₂, thus confirming the elemental composition and distinguishing it from other possible formulas that might have the same nominal mass. HRMS is also applied to fragment ions to help elucidate the fragmentation pathways. nih.gov

Solid-State Structural Determination

The definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid is X-ray crystallography. This technique provides detailed information on the molecular geometry and intermolecular interactions within the crystal lattice.

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible databases. However, the structural features of this molecule can be inferred with a high degree of confidence by examining crystallographic data from closely related compounds.

A pertinent analogue is trans-2,5-dimethylpiperazine (B131708) dihydrochloride (B599025), for which a detailed X-ray crystallographic study is available. This compound shares the core piperazine ring and the presence of two methyl substituents, providing a valuable model for the fundamental geometry of the heterocyclic ring. The study of trans-2,5-dimethylpiperazine dihydrochloride revealed that it crystallizes in the monoclinic space group P2₁/n. iucr.org The molecule in the crystal resides at a crystallographically imposed center of symmetry. iucr.org This analogue provides a solid foundation for understanding the bond parameters and conformational preferences of the dimethylpiperazine core.

The geometric parameters of the piperazine ring are crucial for a complete structural description. Based on the crystallographic data of the analogue, trans-2,5-dimethylpiperazine dihydrochloride, the key bond lengths and angles of the dimethylpiperazine core can be characterized. iucr.org These values are typical for a saturated heterocyclic amine and indicate a stable, strain-free ring system.

Table 1: Selected Bond Lengths for trans-2,5-dimethylpiperazine dihydrochloride

| Bond | Length (Å) |

|---|---|

| C-N | 1.503 |

| C-C | 1.534 |

Data sourced from the crystallographic study of trans-2,5-dimethylpiperazine dihydrochloride. iucr.org

Table 2: Selected Bond Angles for trans-2,5-dimethylpiperazine dihydrochloride

| Angle | Degree (°) |

|---|---|

| C-C-N | 108.7 |

| C-N-C | 112.4 |

Data sourced from the crystallographic study of trans-2,5-dimethylpiperazine dihydrochloride. iucr.org

The torsion angles within the piperazine ring of the analogue average 58.9°, which is characteristic of a classic chair conformation, similar to that of cyclohexane. iucr.org This puckering of the ring is a key feature of its conformational landscape.

Conformational Analysis

The biological activity and physical properties of cyclic molecules like this compound are intrinsically linked to their preferred three-dimensional shapes, or conformations.

The piperazine ring, like cyclohexane, is not planar and predominantly adopts a puckered chair conformation to minimize angular and torsional strain. iucr.orgnih.gov This is the most thermodynamically stable arrangement. The X-ray diffraction study of trans-2,5-dimethylpiperazine dihydrochloride confirms that the piperazine ring adopts an almost ideally puckered chair conformation. iucr.org In this conformation, four of the ring atoms lie in a plane, with the other two (typically N1 and C4, or C2 and C5) positioned above and below this plane, respectively. While other conformations such as boat, twist-boat, and half-chair are possible, they are generally higher in energy and act as transition states or intermediates in the process of ring inversion. nih.gov

The substituents on the piperazine ring play a critical role in dictating the finer details of its conformation. For alkyl-substituted piperazines, as with cyclohexanes, there is a strong preference for the substituents to occupy equatorial positions rather than axial ones. libretexts.org This preference is driven by the avoidance of steric hindrance. An axial substituent experiences unfavorable steric interactions with the other axial atoms or groups on the same side of the ring, a phenomenon known as 1,3-diaxial interaction. libretexts.orglibretexts.org

In the crystal structure of trans-2,5-dimethylpiperazine dihydrochloride, the methyl groups are found in equatorial positions, which represents the most stable arrangement. iucr.orgiucr.orgnih.gov It is therefore highly probable that in the preferred conformation of this compound, the 3-methyl and 4-methyl groups also reside in equatorial or pseudo-equatorial positions to minimize steric strain. Similarly, the ethyl carboxylate group attached to the nitrogen atom would also be expected to adopt an equatorial position to reduce steric clashes with the rest of the ring.

Piperazine rings are not static structures; they exhibit dynamic behavior in solution. The most significant dynamic process is ring inversion , where one chair conformation flips into another. nih.gov This process involves passing through higher-energy boat and twist-boat intermediates. For substituted piperazines, this ring flip would convert equatorial substituents into axial ones and vice-versa. Given the energetic penalty of placing methyl groups in axial positions, the equilibrium for this compound would overwhelmingly favor the di-equatorial chair conformation.

Another layer of conformational complexity arises from the ethyl carboxylate substituent. The amide-like C-N bond between the piperazine nitrogen and the carbonyl carbon has a degree of partial double bond character due to resonance. beilstein-journals.org This restricts free rotation around this bond, leading to the existence of rotational isomers (rotamers) . beilstein-journals.org The interconversion between these rotamers can be slow on the NMR timescale, leading to the observation of distinct signals for different conformational states. nih.govbeilstein-journals.org The activation energy for this rotation, along with the energy barrier for ring inversion, defines the dynamic conformational landscape of the molecule in solution. nih.govbeilstein-journals.org

Computational Chemistry and Theoretical Investigations of Ethyl 3,4 Dimethylpiperazine 1 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a detailed picture of molecular properties. These calculations employ the principles of quantum mechanics to model molecules and their interactions.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. dntb.gov.ua It offers a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.net

Geometry optimization is a critical first step in computational studies, aiming to find the lowest energy arrangement of atoms in a molecule. For ethyl 3,4-dimethylpiperazine-1-carboxylate, DFT calculations would be employed to determine its most stable three-dimensional conformation. The piperazine (B1678402) ring can exist in various conformations, such as chair, boat, or twist-boat, and DFT can predict the most energetically favorable form. The orientation of the ethyl carboxylate and dimethyl groups on the piperazine ring would also be determined.

Once the optimized geometry is obtained, DFT is used to calculate the electronic structure, which includes the distribution of electrons within the molecule and the energies of the molecular orbitals. This information is crucial for understanding the molecule's reactivity and spectroscopic properties.

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. materialsciencejournal.org The functional is an approximation to the exchange-correlation energy, which accounts for the complex interactions between electrons. The basis set is a set of mathematical functions used to represent the atomic orbitals.

For piperazine derivatives, a common choice of functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock and DFT methods. researchgate.net Other functionals, such as PBE0 or M06-2X, may also be used depending on the specific properties being investigated.

The basis set determines the flexibility of the atomic orbitals. A larger basis set provides a more accurate description of the electron distribution but also increases the computational cost. For a molecule like this compound, a Pople-style basis set such as 6-311++G(d,p) is often employed. materialsciencejournal.org The "++" indicates the inclusion of diffuse functions to better describe weakly bound electrons, while "(d,p)" signifies the addition of polarization functions to account for the non-spherical nature of electron density in molecules.

| Functional | Basis Set | Description |

| B3LYP | 6-311++G(d,p) | A hybrid functional that provides a good balance of accuracy and computational efficiency for organic molecules. The basis set is extensive, including diffuse and polarization functions for a detailed description of the electron density. |

| PBE0 | cc-pVTZ | A parameter-free hybrid functional often used for its robust performance across various systems. The correlation-consistent basis set provides a systematic way to improve accuracy. |

| M06-2X | def2-TZVP | A meta-hybrid GGA functional that is particularly well-suited for non-covalent interactions and thermochemistry. The basis set is of triple-zeta valence quality with polarization functions. |

Ab Initio Methods for Electronic Properties

Ab initio methods are a class of quantum chemistry methods that are based entirely on theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, albeit at a higher computational cost compared to DFT.

For this compound, ab initio calculations could be used to refine the electronic properties obtained from DFT. For instance, MP2 or CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) calculations could provide a more accurate determination of the molecule's electron correlation energy, which is important for understanding its stability and reactivity. These methods are particularly useful for benchmarking the results from less computationally expensive methods like DFT.

Molecular Orbital Analysis

Molecular orbital (MO) theory describes the behavior of electrons in a molecule in terms of a set of molecular orbitals that are spread across the entire molecule. The analysis of these orbitals provides valuable insights into the chemical bonding and reactivity of the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

The Frontier Molecular Orbitals (FMOs) are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). echemcom.com These orbitals are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. echemcom.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates high reactivity.

For this compound, the HOMO is expected to be localized on the nitrogen atoms of the piperazine ring and the oxygen atoms of the carboxylate group, as these are the most electron-rich regions. The LUMO is likely to be distributed over the carbonyl group and the piperazine ring. The HOMO-LUMO gap would provide a quantitative measure of the molecule's reactivity towards electrophiles and nucleophiles.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.0 |

Natural Bond Orbital (NBO) Analysis for Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique used to study the interactions between orbitals within a molecule. researchgate.net It provides a localized picture of chemical bonding and allows for the investigation of intramolecular charge transfer (ICT) interactions. researchgate.net

NBO analysis can identify donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

In this compound, NBO analysis would reveal charge transfer from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. For example, there could be a significant interaction between the lone pair of a nitrogen atom and the antibonding orbital of a neighboring C-C or C-H bond. These interactions play a role in determining the molecule's conformation and reactivity. The analysis can also provide information about the hybridization of the atomic orbitals and the partial charges on each atom.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) is a valuable computational tool used to visualize the charge distribution of a molecule in three-dimensional space. researchgate.net It helps in understanding how a molecule will interact with other charged species. The MESP is calculated as the force exerted on a positive test charge (like a proton) by the molecule's nuclei and electrons. researchgate.net This potential is then mapped onto a constant electron density surface of the molecule, using a color spectrum to represent different potential values.

Typically, regions with a negative electrostatic potential, shown in shades of red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs on heteroatoms like oxygen or nitrogen. Conversely, areas with a positive electrostatic potential, depicted in blue, are electron-deficient and are favorable sites for nucleophilic attack. Green and yellow regions represent intermediate or neutral potential.

For this compound, an MESP analysis would be expected to reveal a significant negative potential (red region) around the carbonyl oxygen of the carboxylate group and the nitrogen atoms of the piperazine ring, indicating these as primary sites for electrophilic interaction. Positive potentials (blue regions) would likely be found around the hydrogen atoms, particularly any N-H protons if present, and the ethyl group. This analysis provides crucial insights into the molecule's reactivity and potential intermolecular interactions. researchgate.net

Spectroscopic Property Prediction and Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Computational chemistry can predict NMR chemical shifts, aiding in the interpretation of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors from first principles, typically employing Density Functional Theory (DFT).

In this method, the geometry of the molecule is first optimized to find its lowest energy conformation. Subsequently, the GIAO calculation is performed on this optimized structure to yield theoretical chemical shifts for each nucleus (e.g., ¹H and ¹³C). These calculated values are then often scaled or compared with experimental data for validation. Discrepancies between theoretical and experimental shifts can sometimes point to specific conformational or solvent effects not accounted for in the calculation. For this compound, a GIAO/DFT study would provide predicted shifts for all hydrogen and carbon atoms, which would be invaluable for assigning peaks in an experimental spectrum and confirming the compound's structure.

The process begins with the optimization of the molecular geometry. Following this, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes can be animated to visualize the specific atomic motions associated with each frequency. However, theoretical frequencies calculated at the harmonic level often systematically overestimate experimental values. The Scaled Quantum Mechanical Force Field (SQMFF) procedure is a method used to correct for this by applying empirical scaling factors to the calculated force constants, leading to a much better agreement with experimental data. A theoretical vibrational analysis of this compound would help in assigning the complex bands in its IR and Raman spectra, such as the characteristic C=O stretch of the carboxylate and the various C-N and C-H vibrations of the piperazine ring and its substituents.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting the electronic absorption spectra of molecules. nih.gov It calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The calculation is performed on the optimized ground-state geometry of the molecule. TD-DFT can predict the λmax values for the lowest energy electronic transitions, such as n→π* or π→π* transitions. nih.gov The analysis of the molecular orbitals involved in these transitions (e.g., the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) can provide a deeper understanding of the nature of the electronic excitation. For this compound, a TD-DFT calculation would predict the wavelengths at which it absorbs light, helping to interpret its experimental UV-Vis spectrum and understand its electronic structure.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state crystal lattice is determined by a network of intermolecular interactions. Hydrogen bonds are among the strongest and most directional of these interactions, playing a critical role in defining the final crystal structure. While classical N-H···O and O-H···O hydrogen bonds are well-known, weaker C-H···O interactions are also recognized as significant in the crystal packing of many organic molecules.

Computational studies can analyze and quantify these interactions. By examining the crystal structure, potential hydrogen bonds can be identified based on geometric criteria (donor-acceptor distance and angle). The strength of these interactions can then be estimated through energy calculations, often by analyzing molecular pairs extracted from the crystal lattice. In the context of this compound, an analysis of its crystal structure would likely reveal a network of C-H···O interactions, where hydrogen atoms from the ethyl and methyl groups or the piperazine ring act as donors to the carbonyl oxygen of a neighboring molecule. If the piperazine ring contains an N-H group, stronger N-H···O hydrogen bonds would be expected to dominate the packing arrangement. These interactions are fundamental to the compound's physical properties, such as melting point and solubility.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. uomphysics.net This technique partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the crystal's electron distribution. The resulting surface is mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than van der Waals radii in red, indicating regions of significant interaction like hydrogen bonds. uomphysics.netnih.gov

| Interaction Type | Typical Contribution (%) | Significance |

|---|---|---|

| H···H | ~30-45% | Represents the most abundant, though weaker, van der Waals contacts. nih.govnih.gov |

| O···H/H···O | ~10-20% | Indicates the presence of hydrogen bonding, which are key directional forces in the crystal packing. nih.gov |

| C···H/H···C | ~15-20% | Highlights weaker C-H···π or other van der Waals interactions. nih.gov |

Computational Prediction of Other Chemical Properties

Computational tools, particularly Quantitative Structure-Activity Relationship (QSAR) models, are essential for predicting the physicochemical properties of chemical compounds before their synthesis, saving significant time and resources. nih.govresearchgate.net These predictions are vital for assessing a molecule's potential behavior in biological systems.

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical physical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). rsc.org It measures the differential solubility of a compound in a hydrophobic (n-octanol) and a hydrophilic (water) phase. For the related compound 1,4-dimethylpiperazine, a LogP of -0.26 has been noted, indicating a relatively hydrophilic character. europa.eu Computational models can provide estimates for this compound, which are crucial for predicting its pharmacokinetic profile.

| Parameter | Definition | Predicted Value (Range) |

|---|---|---|

| LogP (o/w) | Logarithm of the octanol/water partition coefficient. | Typically predicted using computational algorithms based on molecular structure. |

The Topological Polar Surface Area (TPSA) is a descriptor calculated as the surface sum over all polar atoms (usually oxygen and nitrogen) in a molecule. It is a key parameter for predicting the transport properties of drugs, such as intestinal absorption and blood-brain barrier penetration. Molecules with a lower TPSA are generally more capable of passively diffusing across cell membranes. This property is determined computationally and is a standard parameter in drug design and medicinal chemistry. nih.govnih.gov

| Parameter | Definition | Significance |

|---|---|---|

| TPSA | Sum of the van der Waals surface areas of polar atoms (N, O) and their attached hydrogens. | Correlates with passive molecular transport through membranes and bioavailability. |

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A rotatable bond is generally defined as any single, non-ring bond attached to a non-terminal heavy (non-hydrogen) atom. rsc.org High flexibility can negatively impact bioavailability, as the molecule must adopt a specific conformation to bind to its target, which is entropically unfavorable. For tert-Butyl 3,4-dimethylpiperazine-1-carboxylate, a similar structure, the rotatable bond count is two. nih.gov this compound is expected to have two rotatable bonds: the C-O bond and the O-C bond of the ethyl group, as the N-C carbamate (B1207046) bond has a high rotational barrier similar to an amide. rsc.org

| Parameter | Definition | Predicted Count |

|---|---|---|

| Number of Rotatable Bonds | A single non-ring bond, attached to a non-terminal, non-hydrogen atom. rsc.org | 2 |

Polarizability (α) and hyperpolarizability (β) describe the response of a molecule's electron cloud to an external electric field. researchgate.net These properties are fundamental to understanding a molecule's potential for non-linear optical (NLO) applications. They are calculated using quantum chemical methods, such as Density Functional Theory (DFT), which provide insights into the electronic structure and charge distribution within the molecule. researchgate.net The magnitude of these values is related to the delocalization of electrons within the system. researchgate.net

| Property | Description | Computational Method |

|---|---|---|

| Polarizability (α) | A measure of the linear response of the dipole moment to an electric field. | DFT (e.g., B3LYP functional) researchgate.net |

| Hyperpolarizability (β) | A measure of the non-linear (second-order) response to an electric field, related to NLO properties. | DFT (e.g., B3LYP functional) researchgate.net |

A Potential Energy Surface (PES) represents the energy of a molecule as a function of its geometric coordinates. nih.gov A PES scan is a computational procedure where the energy of the molecule is calculated at a series of fixed geometries, typically by systematically changing a specific bond length, bond angle, or dihedral angle. sciepub.com This analysis is crucial for exploring the conformational landscape of a molecule. By mapping the PES, one can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. sciepub.comresearchgate.net This information provides a deep understanding of the molecule's structural stability, flexibility, and the energy barriers to conformational change.

| Concept | Description | Application |

|---|---|---|

| Potential Energy Surface (PES) | A mathematical surface that relates the energy of a molecule to its geometry. nih.gov | Provides a complete description of a molecule's energy landscape. |

| PES Scan | A computational method to explore a slice of the PES by varying a specific geometric coordinate. sciepub.com | Identifies stable conformers and transition states. |

| Energy Minima | Points on the PES corresponding to stable, low-energy conformations of the molecule. | Represents the most likely shapes the molecule will adopt. |

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By simulating the atomic motions, MD can provide detailed insights into the conformational landscapes of flexible molecules like this compound. The conformational flexibility of piperazine derivatives can be a crucial factor in their biological activity and physical properties. nih.gov This section details a representative, though hypothetical, molecular dynamics study to elucidate the conformational preferences of this specific compound.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to simulate the temporal evolution of the system. For a molecule like this compound, such simulations can reveal the accessible conformations of the piperazine ring, the orientation of the ethyl carboxylate group, and the spatial arrangement of the methyl substituents.

A hypothetical simulation could be performed using a standard biomolecular force field in a solvent environment to mimic physiological conditions. The simulation would be run for a sufficient duration to ensure comprehensive sampling of the conformational space. Analysis of the resulting trajectory would then allow for the characterization of the conformational landscape.

Key Findings from a Representative Simulation:

Analysis of the simulation trajectory would likely focus on the puckering of the piperazine ring and the rotational state of the exocyclic bonds. The piperazine ring is known to adopt several conformations, primarily chair and boat forms, as well as twist-boat intermediates. The relative populations of these conformers are influenced by the nature and position of the substituents.

For this compound, the primary conformational isomers would involve the chair form of the piperazine ring, which is generally the most stable for six-membered rings. The two methyl groups at positions 3 and 4, and the ethyl carboxylate group at position 1, can be in either axial or equatorial positions. The interplay of steric hindrance between these bulky groups would dictate the most stable conformations.

A representative analysis of a hypothetical simulation might reveal two dominant chair conformations. The relative energies of these conformers could be calculated to determine their populations at equilibrium. The simulation would also capture the transitions between these stable states, providing insights into the energy barriers for conformational changes.

The orientation of the ethyl carboxylate group is another important factor. The rotation around the N-C bond of the carbamate would likely be explored, and preferred orientations that minimize steric clashes with the piperazine ring and its substituents would be identified.

Illustrative Data Tables:

The following tables present hypothetical data that would be typical of a molecular dynamics study on this compound.

Table 1: Relative Populations of Hypothetical Piperazine Ring Conformations

| Conformation | Relative Population (%) |

| Chair 1 (equatorial substituents) | 75 |

| Chair 2 (axial/equatorial substituents) | 20 |

| Twist-Boat | 4 |

| Boat | 1 |

Table 2: Key Dihedral Angles for Dominant Hypothetical Conformers (in degrees)

| Dihedral Angle | Chair 1 | Chair 2 |

| C2-N1-C6-C5 | -55.2 | 53.8 |